

2,5-Dichloronicotinaldehyde: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 2,5-Dichloronicotinaldehyde

Cat. No.: B063489

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloronicotinaldehyde, also known as 2,5-dichloropyridine-3-carbaldehyde, is a halogenated pyridine aldehyde that serves as a crucial intermediate in the synthesis of a wide range of heterocyclic compounds.^[1] Its chemical structure, featuring a reactive aldehyde group and a dichloro-substituted pyridine ring, offers multiple sites for chemical modifications, making it a valuable building block in medicinal chemistry and agrochemical research.^[1] The presence of electron-withdrawing chloro groups enhances the reactivity of both the aldehyde functionality and the pyridine ring, enabling selective transformations and facilitating the construction of complex molecular architectures.^[1] This document provides an overview of its applications and detailed protocols for its use in the synthesis of novel compounds.

Key Applications

The versatility of **2,5-Dichloronicotinaldehyde** allows for its application in various synthetic strategies, including:

- **Synthesis of Fused Pyrimidines:** As a precursor for the synthesis of pyridopyrimidines, a class of compounds with significant therapeutic potential, including applications as anticancer, antihistaminic, antimicrobial, and antiviral agents.

- Multicomponent Reactions: Its ability to participate in multicomponent reactions allows for the efficient, one-pot synthesis of complex heterocyclic systems.
- Condensation Reactions: The aldehyde group readily undergoes condensation reactions with a variety of nucleophiles, such as active methylene compounds and amines, to form diverse molecular scaffolds.^[1]
- Cross-Coupling Reactions: The chloro-substituents on the pyridine ring are amenable to various cross-coupling reactions, enabling the introduction of a wide range of substituents.^[1]

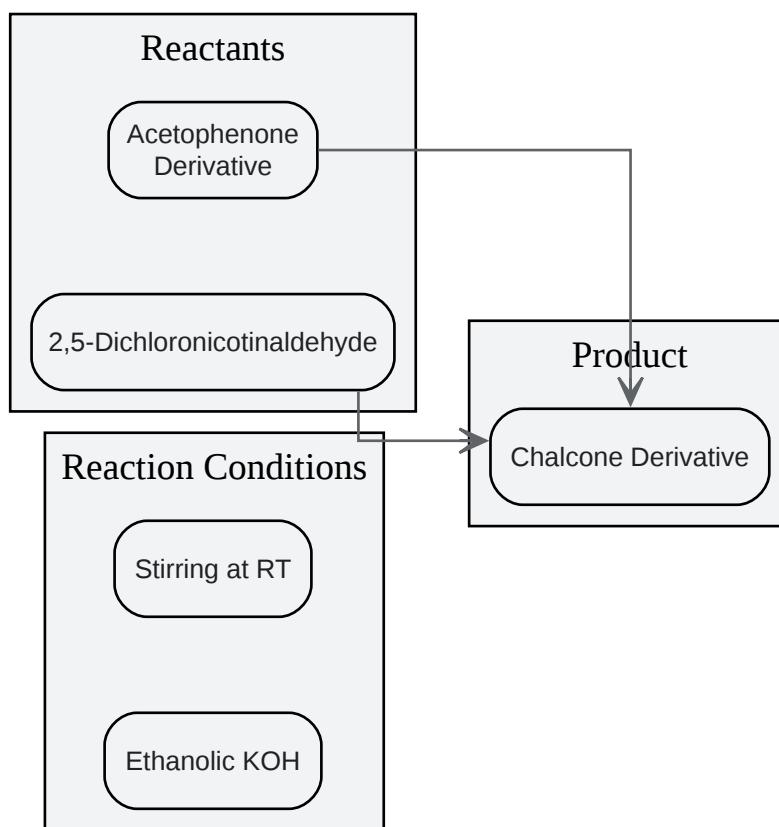
Experimental Protocols

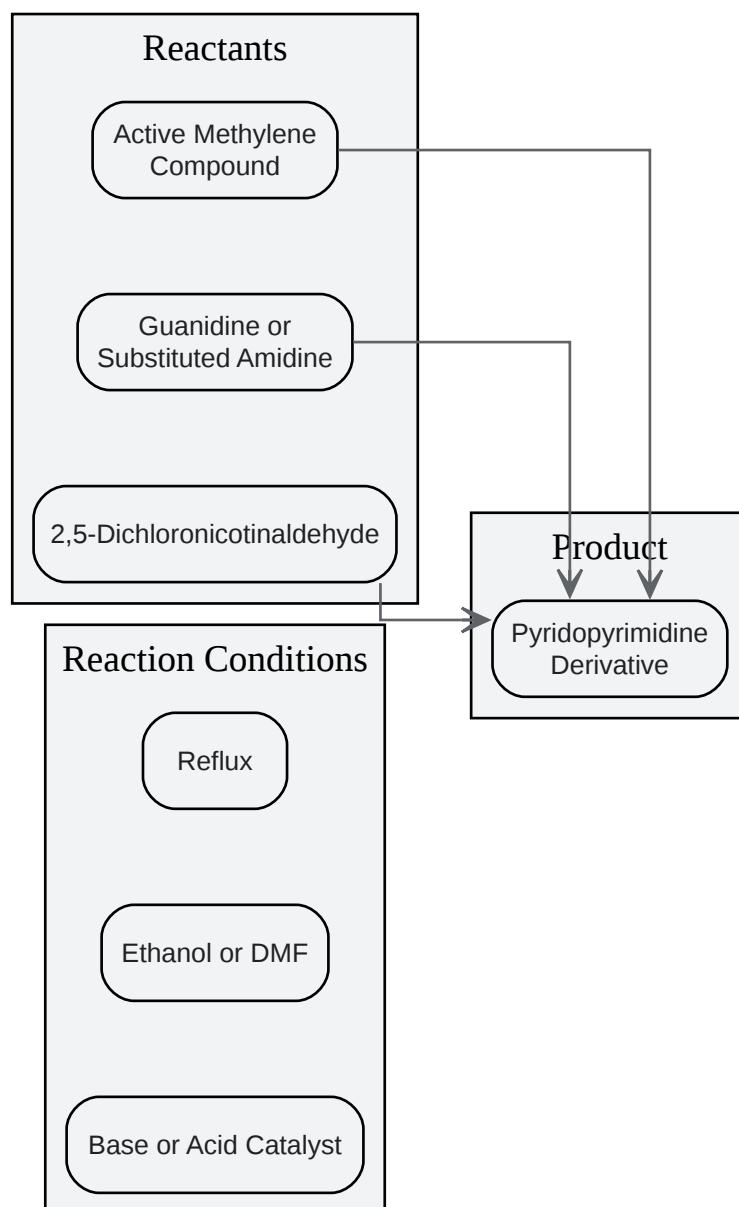
The following protocols are representative examples of how **2,5-Dichloronicotinaldehyde** can be utilized as a building block in organic synthesis.

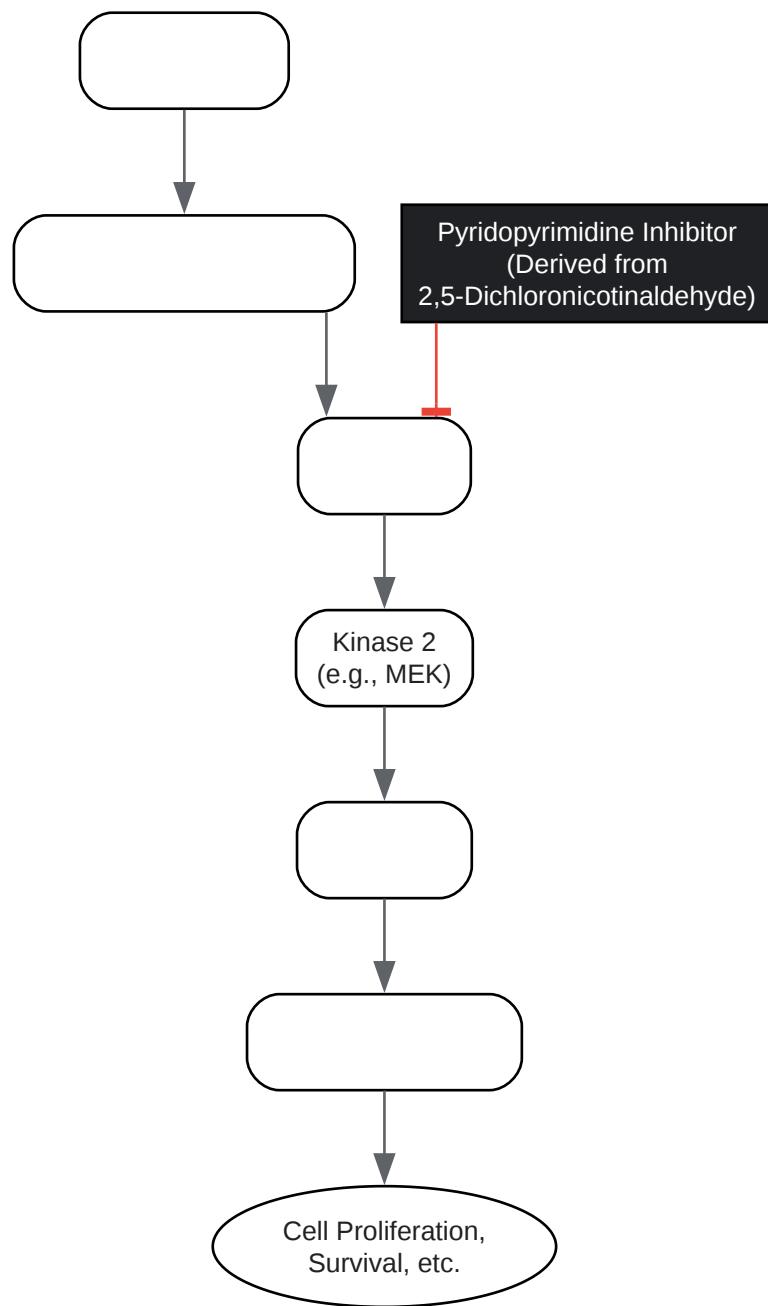
Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes a general procedure for the Claisen-Schmidt condensation of an acetyl-containing compound with an aromatic aldehyde. While the specific example uses 2,5-dichloro-3-acetylthiophene, the methodology is applicable to **2,5-Dichloronicotinaldehyde** for the synthesis of corresponding chalcone derivatives, which are valuable intermediates for various heterocyclic compounds.^{[2][3]}

Reaction Scheme:





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